molecular formula C14H13NO2S B14721693 O-(4-Methoxyphenyl) phenylcarbamothioate CAS No. 10577-73-8

O-(4-Methoxyphenyl) phenylcarbamothioate

Cat. No.: B14721693
CAS No.: 10577-73-8
M. Wt: 259.33 g/mol
InChI Key: UITBEMRACBPALU-UHFFFAOYSA-N
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Description

O-(4-Methoxyphenyl) phenylcarbamothioate is a carbamothioate ester featuring a 4-methoxyphenyl group attached via an oxygen atom and a phenyl group bonded to the carbamate nitrogen. Its structure (Figure 1) is characterized by the electron-donating methoxy (-OCH₃) substituent at the para position of the phenyl ring, which significantly influences its electronic properties and reactivity. The compound is synthesized via nucleophilic substitution, typically involving 4-methoxyphenol and phenylcarbamoyl chloride in the presence of a base such as sodium hydride in DMF, yielding a moderate 55% purity after recrystallization .

Properties

CAS No.

10577-73-8

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

O-(4-methoxyphenyl) N-phenylcarbamothioate

InChI

InChI=1S/C14H13NO2S/c1-16-12-7-9-13(10-8-12)17-14(18)15-11-5-3-2-4-6-11/h2-10H,1H3,(H,15,18)

InChI Key

UITBEMRACBPALU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=S)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Methoxyphenyl) phenylcarbamothioate typically involves the reaction of 4-methoxyphenol with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

O-(4-Methoxyphenyl) phenylcarbamothioate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

O-(4-Methoxyphenyl) phenylcarbamothioate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of O-(4-Methoxyphenyl) phenylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Carbamothioate Derivatives

Carbamothioates share the N-C(=S)-O- backbone but differ in substituent groups. Key comparisons include:

O-(4-Methoxyphenyl) Dimethylcarbamothioate
  • Structure : Contains a dimethylamine group instead of phenyl on the carbamate nitrogen.
  • Synthesis : Synthesized similarly but with N,N-dimethylthiocarbamoyl chloride, yielding 55% as a white solid .
  • Properties : The electron-donating methoxy group enhances intramolecular charge transfer (ICT), but steric hindrance from dimethyl groups may reduce π-electron delocalization compared to the phenyl analog.
O-(4-Chlorophenyl) Phenylcarbamothioate
  • Structure : Substitutes methoxy with a chloro (-Cl) group at the para position.
  • Properties : The electron-withdrawing Cl group diminishes ICT, leading to blue-shifted emission wavelengths and reduced photostability compared to methoxy derivatives .

Table 1: Photophysical Properties of Carbamothioates in DMF

Compound Substituent Emission λ (nm) Intensity Trend
O-(4-Methoxyphenyl) phenyl 4-OCH₃ ~450 (red-shifted) Moderate
O-(4-Chlorophenyl) phenyl 4-Cl ~420 Low
O-(4-Fluorophenyl) phenyl 4-F ~430 Moderate

Data derived from quinazoline analogs with similar substituent effects

Phosphorothioate Compounds

Phosphorothioates (P=S-O-) differ in their central atom (phosphorus vs. nitrogen) and applications:

O-Ethyl O-(4-Nitrophenyl) Phenylphosphonothioate (EPN)
  • Structure: Phosphorus-based with nitro (-NO₂) and ethyl groups.
  • Application : Broad-spectrum insecticide with high toxicity due to nitro group reactivity .
  • Comparison : The nitro group’s electron-withdrawing nature contrasts with methoxy’s donating effect, making EPN more reactive but less photostable.
O,O-Dimethyl O-(4-Sulfamoylphenyl) Phosphorothioate (Cythioate)
  • Structure : Features a sulfamoyl (-SO₂NH₂) group.
  • Properties : Enhanced solubility in polar solvents due to sulfamoyl, unlike the hydrophobic methoxyphenyl group in carbamothioates .

Table 2: Comparison of Thioate-Based Compounds

Compound Central Atom Key Substituent Application
O-(4-Methoxyphenyl) phenyl N 4-OCH₃ Research chemical
EPN P 4-NO₂ Pesticide
Cythioate P 4-SO₂NH₂ Veterinary drug

Heterocyclic Derivatives with Methoxyphenyl Groups

Methoxyphenyl-substituted heterocycles, such as quinazolines and benzothiazepinones, highlight electronic effects:

4-Methoxyphenyl-Substituted Quinazolines (e.g., Compound 6l)
  • Properties : The methoxy group induces a red shift (λ ~470 nm) in emission spectra due to enhanced ICT. However, steric interactions with DMF reduce emission intensity compared to fluoro or chloro analogs .
Benzothiazepinones (e.g., Compound 3)
  • Synthesis : Methoxyphenyl groups are introduced via condensation reactions in xylene, demonstrating stability under high-temperature conditions .
  • Reactivity : Methoxy facilitates electrophilic substitution but may hinder nucleophilic attack compared to electron-deficient rings.

Key Research Findings

Electronic Effects : Methoxy groups enhance ICT and red-shift emission in carbamothioates and quinazolines but reduce emission intensity due to solvent interactions .

Synthetic Challenges : Moderate yields (55%) in carbamothioate synthesis suggest steric or electronic hindrance during nucleophilic substitution .

Biological Relevance : Phosphorothioates like EPN exhibit higher toxicity, whereas carbamothioates are less studied for pesticidal activity, likely due to lower reactivity .

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